molecular formula C9H14N4O B15070261 1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)- CAS No. 646056-07-7

1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-

Cat. No.: B15070261
CAS No.: 646056-07-7
M. Wt: 194.23 g/mol
InChI Key: YSANUTMNEXHJIE-UHFFFAOYSA-N
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Description

2-(1,7-Diazaspiro[44]nonan-7-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide followed by cyclization with hydrazine hydrate to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The spiro structure allows for unique interactions with biological macromolecules, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structure allows for enhanced stability and reactivity compared to other similar compounds. Additionally, its ability to form diverse derivatives through various chemical reactions makes it a versatile compound in research and industrial applications .

Properties

CAS No.

646056-07-7

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H14N4O/c1-2-9(10-4-1)3-5-13(6-9)8-12-11-7-14-8/h7,10H,1-6H2

InChI Key

YSANUTMNEXHJIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=NN=CO3)NC1

Origin of Product

United States

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